(R)-[(RuCl(BINAP))2(mu-Cl)3[NH2Me2]
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Overview
Description
®-[(RuCl(BINAP))2(mu-Cl)3[NH2Me2]] is a chiral ruthenium complex known for its application in asymmetric catalysis. The compound is also referred to as dimethylammonium dichlorotri(μ-chloro)bis[®-(+)-2,2′-bis(diphenylphosphino)-1,1′-binaphthyl]diruthenate(II). It is widely used in various chemical reactions due to its high efficiency and selectivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-[(RuCl(BINAP))2(mu-Cl)3[NH2Me2]] typically involves the reaction of ruthenium trichloride with ®-BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl) in the presence of dimethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to facilitate the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
®-[(RuCl(BINAP))2(mu-Cl)3[NH2Me2]] undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form lower oxidation state complexes.
Substitution: Ligand substitution reactions are common, where one or more ligands in the complex are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Ligand exchange reactions often involve phosphine ligands or other coordinating molecules.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ruthenium(III) or ruthenium(IV) complexes, while reduction can produce ruthenium(0) or ruthenium(I) complexes.
Scientific Research Applications
®-[(RuCl(BINAP))2(mu-Cl)3[NH2Me2]] has a wide range of applications in scientific research:
Chemistry: It is extensively used as a catalyst in asymmetric hydrogenation reactions, which are crucial for the synthesis of chiral molecules.
Biology: The compound is studied for its potential in biological systems, particularly in enzyme mimetics and bioinorganic chemistry.
Medicine: Research is ongoing to explore its potential in drug development, especially for chiral drugs.
Industry: It is used in the production of fine chemicals, pharmaceuticals, and agrochemicals due to its high catalytic efficiency and selectivity.
Mechanism of Action
The mechanism of action of ®-[(RuCl(BINAP))2(mu-Cl)3[NH2Me2]] involves coordination of the BINAP ligand to the ruthenium center, which creates a chiral environment. This chiral environment is crucial for the asymmetric induction in catalytic reactions. The compound interacts with substrates through coordination bonds, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction being catalyzed.
Comparison with Similar Compounds
Similar Compounds
®-[(RuCl(T-BINAP))2(mu-Cl)3[NH2Me2]]: This compound has a similar structure but with T-BINAP (2,2′-bis(di-p-tolylphosphino)-1,1′-binaphthyl) as the ligand.
®-Ru(OAc)2(BINAP): This complex uses acetate ligands instead of chloride.
®-RuCl(p-cymene)[(S,S)-Ts-DPEN]: A similar ruthenium complex with different ligands.
Uniqueness
®-[(RuCl(BINAP))2(mu-Cl)3[NH2Me2]] is unique due to its high efficiency and selectivity in asymmetric catalysis. The BINAP ligand provides a highly chiral environment, making it particularly effective for synthesizing chiral molecules. Its stability and ease of handling also contribute to its widespread use in various applications.
Properties
IUPAC Name |
[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;N-methylmethanamine;ruthenium;trichloronioruthenium(1-);chloride;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C44H32P2.C2H7N.5ClH.2Ru/c2*1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;1-3-2;;;;;;;/h2*1-32H;3H,1-2H3;5*1H;;/q;;;;;;;;;+2/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDGOPZSESFSJS-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl.[Cl-].[ClH+][Ru-]([ClH+])[ClH+].[Ru] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C90H75Cl5NP4Ru2+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1673.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199541-17-8 |
Source
|
Record name | (S)-[(RuCl(BINAP))2(�µ-Cl)3][NH2Me2] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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